molecular formula C20H12ClFO3S B12214608 6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

Cat. No.: B12214608
M. Wt: 386.8 g/mol
InChI Key: IAMLZWKDRHBSJX-GRSHGNNSSA-N
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Description

6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound that features a benzo[b]furan core substituted with a 6-chloro-2-fluorophenyl group and a 2-thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. The starting materials often include 6-chloro-2-fluorophenol, 2-thiophenecarboxaldehyde, and benzo[b]furan-3-one. The synthetic route may involve:

    Etherification: The reaction of 6-chloro-2-fluorophenol with a suitable alkylating agent to form the corresponding ether.

    Aldol Condensation: The reaction of 2-thiophenecarboxaldehyde with benzo[b]furan-3-one under basic conditions to form the thienylmethylene derivative.

    Coupling Reaction: The final coupling of the etherified phenol with the thienylmethylene derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[(6-Chloro-2-fluorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H12ClFO3S

Molecular Weight

386.8 g/mol

IUPAC Name

(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C20H12ClFO3S/c21-16-4-1-5-17(22)15(16)11-24-12-6-7-14-18(9-12)25-19(20(14)23)10-13-3-2-8-26-13/h1-10H,11H2/b19-10-

InChI Key

IAMLZWKDRHBSJX-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3)F

Origin of Product

United States

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